Product packaging for 4-(Azetidin-3-yloxy)quinoline(Cat. No.:)

4-(Azetidin-3-yloxy)quinoline

Cat. No.: B13529546
M. Wt: 200.24 g/mol
InChI Key: VAXIXHIWCCREHD-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yloxy)quinoline is a chemical hybrid incorporating a quinoline scaffold and an azetidine ring connected via an oxygen atom. This structure is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Research on similar hybrids has demonstrated that connecting two pharmacologically active moieties can result in compounds with enhanced biological activity and improved bioavailability . The quinoline moiety is a privileged structure in drug discovery, known to interact with a variety of biological targets, including topoisomerases, protein kinases, and tubulin, which are critical in oncology research . Furthermore, certain quinoline-based hybrids have been identified as suitable substrates for the enzyme DT-diaphorase (NQO1) . This enzyme is frequently overexpressed in many human solid tumors, such as those found in breast, lung, and colon cancers . The mechanism of action for these compounds can involve enzymatic reduction of the quinone moiety by NQO1, leading to the generation of reactive oxygen species (ROS) that can cause DNA damage and induce apoptosis in cancerous cells . The azetidine ring, a strained four-membered saturated heterocycle, is increasingly valuable in medicinal chemistry as a unique building block and as a surrogate for natural amino acids in peptidomimetics . The specific molecular framework of this compound makes it a valuable compound for researchers exploring new therapeutic agents, studying enzyme kinetics, and investigating mechanisms of cell death in various cancer cell lines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B13529546 4-(Azetidin-3-yloxy)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-(azetidin-3-yloxy)quinoline

InChI

InChI=1S/C12H12N2O/c1-2-4-11-10(3-1)12(5-6-14-11)15-9-7-13-8-9/h1-6,9,13H,7-8H2

InChI Key

VAXIXHIWCCREHD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=CC=NC3=CC=CC=C32

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Azetidin 3 Yloxy Quinoline and Its Analogues

Strategic Approaches to the Construction and Functionalization of the Quinoline (B57606) Core

The quinoline scaffold is a cornerstone of many biologically active compounds, and its synthesis has been a subject of extensive research for over a century. mdpi.com Strategies for its construction can be broadly categorized into classical condensation reactions and modern catalytic methods. The functionalization of the pre-formed quinoline ring, particularly at the C4 position, is critical for the synthesis of the target molecule.

Classical methods, often involving the cyclization of substituted anilines, remain relevant in modern synthesis. nih.gov These established name reactions provide reliable access to a wide variety of quinoline cores.

Table 1: Comparison of Classical Quinoline Synthesis Methods

Synthesis Method Reactants Key Features & Limitations
Skraup/Doebner-von Miller Aniline, glycerol (B35011) (or α,β-unsaturated carbonyl), acid, oxidizing agent Harsh reaction conditions; often provides unsubstituted or simply substituted quinolines. nih.gov
Combes/Conrad-Limpach Aniline, β-diketone Yields 2- or 4-hydroxyquinolines (quinolones), which are key precursors for 4-chloroquinolines. nih.govrsc.org
Friedländer Synthesis 2-aminoaryl aldehyde or ketone, compound with an α-methylene group High atom economy and convergence; substrate scope can be limited by the availability of starting materials. nih.gov
Pfitzinger Reaction Isatin, α-methylene carbonyl compound A versatile method for producing quinoline-4-carboxylic acids. nih.gov

| Gould-Jacobs Reaction | Aniline, ethoxymethylenemalonic ester derivative | Leads to 4-hydroxyquinoline-3-carboxylic esters, providing handles for further functionalization. nih.gov |

In recent years, modern synthetic chemistry has shifted towards more efficient and selective methods, such as transition-metal-catalyzed C-H bond functionalization and oxidative annulation. mdpi.comrsc.org These techniques allow for the direct introduction of functional groups onto the quinoline ring, bypassing the often circuitous routes required in classical synthesis. rsc.org For instance, rhodium, cobalt, and copper catalysts have been employed in C-H activation/annulation reactions to construct the quinoline skeleton from simple, readily available precursors like anilines and alkynes or ketones. mdpi.com Such methods offer high efficiency and broad functional group tolerance, representing the state-of-the-art in quinoline synthesis. rsc.orgrsc.org

Methods for the Synthesis of the Azetidine (B1206935) Ring System and Regioselective Functionalization at the 3-Position

Azetidines, as strained four-membered nitrogen-containing heterocycles, present unique synthetic challenges. researchgate.net Their construction often relies on intramolecular cyclization reactions. A common and effective strategy involves the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group (such as a halide or mesylate) on a propyl chain. nih.govfrontiersin.org

An alternative and powerful approach is the intramolecular aminolysis of 3,4-epoxy amines. nih.gov Recent research has demonstrated that Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can catalyze the regioselective C3-aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidines in high yields. frontiersin.orgelsevierpure.com This method is notable for its tolerance of various functional groups and its high regioselectivity. frontiersin.org

Table 2: Selected Catalytic Systems for Azetidine Synthesis

Reaction Type Starting Materials Catalyst/Reagent Key Outcome
Intramolecular Aminolysis cis-3,4-Epoxy amines La(OTf)₃ High yield and regioselective formation of 3-hydroxyazetidines. nih.govfrontiersin.org
Palladium-Catalyzed C-H Amination Picolinamide (PA) protected amines Palladium catalysts Synthesis of azetidines via intramolecular amination of unactivated C-H bonds. organic-chemistry.org

Once the azetidine ring is formed, regioselective functionalization at the 3-position is necessary to introduce the hydroxyl group required for the ether linkage. Starting from commercially available N-Boc-3-azetidinone, reduction provides N-Boc-3-hydroxyazetidine, a key intermediate. organic-chemistry.org Alternatively, methods for the direct introduction of substituents at the 3-position of the azetidine ring have been developed, including copper-catalyzed processes that allow for the installation of various functional groups. acs.org

Development of Efficient Ether Linkage Formation Strategies for the 4-Position of Quinoline and the 3-Position of Azetidine

The formation of the ether bond between the 4-position of the quinoline core and the 3-position of the azetidine ring is a pivotal step in the synthesis of 4-(azetidin-3-yloxy)quinoline. This transformation typically involves the coupling of a 4-substituted quinoline (usually 4-chloroquinoline (B167314) or 4-hydroxyquinoline) with 3-hydroxyazetidine.

The Williamson ether synthesis is a classic and widely used method for this purpose. In this approach, the alkoxide of 3-hydroxyazetidine (generated by a base such as sodium hydride) acts as a nucleophile, displacing a chloride atom from 4-chloroquinoline. The reactivity of 4-chloroquinoline towards nucleophilic aromatic substitution (SNAr) makes this a feasible and efficient strategy.

Modern cross-coupling reactions, such as the Buchwald-Hartwig O-arylation, offer an alternative, milder route. This palladium-catalyzed reaction can couple alcohols with aryl halides or triflates. While often used for more complex systems, it could be applied to the coupling of 3-hydroxyazetidine with 4-chloroquinoline, potentially offering better functional group tolerance and milder conditions than the classical Williamson synthesis. The synthesis of 4-aminoquinolines via Hartwig-Buchwald coupling demonstrates the utility of this approach for functionalizing the C4 position. frontiersin.org

Exploration of Stereoselective Synthetic Pathways for Chiral this compound Analogues

The introduction of chirality can have a profound impact on the biological activity of a molecule. For this compound, the stereocenter is located at the 3-position of the azetidine ring. Stereoselective synthesis of chiral analogues therefore requires control over the formation of this center.

There are two primary strategies to achieve this:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor. Although not common for azetidines, this is a general strategy in asymmetric synthesis.

Asymmetric Synthesis: Employing a chiral catalyst or a chiral auxiliary to induce stereoselectivity during the synthesis of the azetidine ring or its functionalization. rsc.org

Recent advances have focused on the catalytic enantioselective synthesis of substituted azetidines. For example, copper-catalyzed three-component coupling reactions have been developed for the convenient introduction of two functional groups onto the azetidine ring with complete absolute and relative stereocontrol. acs.org Such a method could be adapted to produce enantiomerically enriched 3-functionalized azetidines. Subsequently, coupling of the enantiopure (R)- or (S)-3-hydroxyazetidine with the quinoline core would yield the corresponding chiral this compound analogue.

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netbeilstein-journals.org Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign protocols. nih.gov

Table 3: Application of Green Chemistry Principles to the Synthesis

Green Chemistry Principle Application in Synthesis of this compound Derivatives
Prevention Designing syntheses to minimize waste, such as using high-yield reactions and atom-economical transformations. rjpn.org
Atom Economy Utilizing multicomponent reactions (MCRs) or cascade reactions to incorporate most of the atoms from the reactants into the final product. nih.gov
Less Hazardous Chemical Syntheses Replacing toxic reagents and solvents with safer alternatives (e.g., using water, ethanol (B145695), or ionic liquids as solvents). nih.govrjpn.org
Catalysis Employing catalytic reagents in place of stoichiometric ones to reduce waste and increase efficiency. researchgate.net
Use of Renewable Feedstocks Sourcing starting materials from renewable biomass where possible. beilstein-journals.org

| Design for Energy Efficiency | Using energy-efficient methods like microwave or ultrasound irradiation, which can reduce reaction times and energy consumption. nih.govnih.gov |

For instance, the synthesis of the quinoline core can be made greener by using water as a solvent or by employing catalyst-free, one-pot procedures. nih.govnih.gov Similarly, the use of recyclable catalysts and minimizing the number of synthetic steps through convergent strategies like multicomponent reactions align well with the goals of sustainable chemistry. nih.gov

Impurity Profiling and Process Optimization Strategies in Research-Scale Synthesis of Quinoline Compounds

Ensuring the purity of a synthesized compound is paramount, requiring the identification and characterization of any impurities. xjtu.edu.cn Impurity profiling involves a comprehensive analytical investigation to detect and quantify impurities, which can originate from starting materials, intermediates, by-products, or degradation products.

For quinoline compounds, common impurities might include regioisomers formed during cyclization, unreacted starting materials, or by-products from side reactions. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RPLC) using C18 columns, is the primary tool for impurity analysis. researchgate.net However, for complex mixtures or poorly retained analytes, alternative methods such as mixed-mode HPLC may be necessary to achieve adequate separation. researchgate.net

Process optimization is closely linked to impurity profiling. By understanding the impurity profile, the reaction conditions (e.g., temperature, reaction time, catalyst loading, solvent) can be adjusted to minimize the formation of by-products and maximize the yield of the desired product. This iterative process of analysis and optimization is crucial for developing a robust and reproducible synthetic route suitable for further research and development.

Multicomponent Reactions (MCRs) and Cascade Processes in Azetidine-Quinoline Conjugate Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. nih.govfrontiersin.org They are highly convergent and can rapidly build molecular complexity, making them attractive for the synthesis of scaffolds like the azetidine-quinoline conjugate. rsc.org

While a direct MCR to form this compound has not been widely reported, existing MCRs for quinoline synthesis could be adapted. For example, the Povarov reaction, a three-component reaction of an aniline, an aldehyde, and an activated alkene, yields tetrahydroquinolines which can then be oxidized to quinolines. beilstein-journals.org One could envision an MCR strategy where one of the components already contains the azetidine moiety, allowing for the rapid construction of the conjugate framework.

Cascade processes, where multiple bond-forming events occur sequentially in a one-pot reaction without isolating intermediates, also represent an efficient synthetic strategy. A potential cascade reaction could involve the initial formation of the quinoline core followed by an in-situ functionalization and coupling with the azetidine component, thereby reducing the number of separate synthetic and purification steps.

Structure Activity Relationship Sar Investigations of 4 Azetidin 3 Yloxy Quinoline Derivatives

Elucidation of Substituent Effects on the Quinoline (B57606) Ring System on Molecular Interactions

The quinoline ring is a fundamental part of many biologically active compounds, and substitutions on this ring system can significantly alter their interactions with molecular targets. noveltyjournals.comresearchgate.netresearchgate.net Research has shown that even minor changes to the quinoline core can dramatically affect a molecule's biological and physical properties, such as receptor affinity and metabolic stability. mdpi.com

The type and position of substituents on the quinoline ring are critical for activity. For instance, in a series of quinoline-based compounds, those with electron-withdrawing groups on the benzene (B151609) ring demonstrated potent antibacterial activity. researchgate.net The presence of a fluorine atom at the C6 position and an aromatic ring at the C7 position of the quinolin-4-one core have been found to be beneficial for anticancer activity. mdpi.com The substituent at the C7 position is often responsible for direct interactions with biological targets like topoisomerase II. mdpi.com

The introduction of bulky aromatic substituents at certain positions can enhance antibacterial activity compared to smaller alkyl groups, suggesting that steric factors and potential π-π stacking interactions play a crucial role. noveltyjournals.com Furthermore, modifications to the quinoline ring, such as the introduction of a 4-aminoquinoline (B48711) moiety, have been explored to develop new drugs. nih.gov The table below summarizes the effects of various substituents on the quinoline ring.

Table 1: Effects of Quinoline Ring Substituents on Biological Activity

Position Substituent Effect on Activity Reference
C2 Aromatic bulky groups Enhanced antibacterial activity noveltyjournals.com
C6 Fluorine atom Optimal for anticancer activity mdpi.com
C7 Aromatic rings Improved antitumor properties mdpi.com
C7 Piperazine Increased activity against Gram-negative bacteria mdpi.com

Impact of Modifications to the Azetidine (B1206935) Ring on Conformational Dynamics and Molecular Recognition

Modifications to the azetidine ring can significantly impact the conformational dynamics of the entire molecule. mdpi.com For example, the introduction of substituents can lead to broadened NMR signals, indicating complex conformational dynamics in solution. mdpi.com These conformational changes can, in turn, affect how the molecule is recognized by and binds to its target. The synthesis of azetidines is often achieved through the reduction of azetidin-2-ones (β-lactams), a process that typically preserves the stereochemistry of the ring substituents. acs.org

The azetidine ring is found in several bioactive compounds and its derivatives have been explored for various therapeutic applications. researchgate.netmdpi.com The ability to create diverse azetidine derivatives through methods like aza-Michael addition allows for the fine-tuning of their biological activity. mdpi.com

Role of the Ether Linker in Mediating Interactions with Macromolecular Targets

The flexibility and length of the ether linker can be modified to optimize binding affinity. For instance, in a series of related compounds, the linker was found to position the different parts of the molecule for optimal interaction with the target protein. acs.org The oxygen atom of the ether can also participate in hydrogen bonding with the target, further stabilizing the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Compound Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net This approach is valuable for the rational design of new and more potent derivatives of 4-(azetidin-3-yloxy)quinoline.

By developing QSAR models, researchers can identify key structural features and physicochemical properties that are essential for the desired biological effect. For example, a QSAR study on a series of antimalarial compounds highlighted the structural features that correlated with their activity. researchgate.net These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and saving time and resources. researchgate.net

A 3D-QSAR model for a series of quinoline-based inhibitors showed a strong correlation between the predicted and observed activities, with an R² value of 0.96. nih.gov This indicates the robustness of the model and its potential to guide the design of new inhibitors. nih.gov

Conformational Analysis and Torsional Profile Studies of this compound Scaffolds

Conformational analysis and torsional profile studies are crucial for understanding the three-dimensional structure of this compound derivatives and how they interact with their biological targets. These studies, often performed using computational methods, reveal the preferred spatial arrangement of the molecule and the energy barriers between different conformations. acs.orgmdpi.com

The torsional angle between the quinoline and azetidine rings, as well as the puckering of the azetidine ring itself, are important conformational features. For example, a study on related kinase inhibitors showed that compounds able to adopt a specific torsion angle with a small energetic penalty exhibited the tightest binding affinity. acs.org In one case, a co-crystal structure revealed that the aromatic ring of a thiazole (B1198619) attached to an aminopyridine hinge-binding moiety was rotated about 30 degrees, allowing for a favorable interaction with the target protein. acs.org

Computational studies can also predict the relative energies of different rotamers. For instance, a study on 1-(isoquinolin-3-yl)azetidin-2-one showed that the energy difference between two rotameric forms was low, suggesting that multiple conformations could exist in solution at room temperature. mdpi.com This conformational flexibility can be important for binding to different biological targets.

Exploration of Biological Targets and Mechanistic Pathways for 4 Azetidin 3 Yloxy Quinoline Derivatives in Vitro Research

Investigation of Protein-Ligand Binding Interactions and Binding Site Analysis

The biological effects of 4-(Azetidin-3-yloxy)quinoline derivatives are intrinsically linked to their ability to bind to specific protein targets. Understanding these interactions at a molecular level is crucial for rational drug design.

Computational methods, such as molecular docking, have been instrumental in predicting the binding affinities and modes of interaction between these quinoline (B57606) derivatives and their protein targets. nih.govnih.gov For instance, studies have shown that quinoline analogues can interact with the active site of DNA gyrase, a key enzyme in bacterial DNA replication. nih.gov These interactions often involve a combination of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the binding pocket. nih.gov For example, in one study, quinoline derivatives were found to form hydrogen bonds with residues such as ARG98 and SER118 of DNA gyrase. nih.gov The binding affinities of these compounds, represented by scores like kcal/mol, indicate the stability of the protein-ligand complex, with more negative values suggesting stronger binding. nih.govnih.gov

Graph-based deep learning models have also emerged as powerful tools for predicting protein-ligand binding affinity. mdpi.com These methods can capture the intricate 3D structural information of both the protein and the ligand, leading to more accurate predictions. mdpi.com By analyzing attention scores, these models can even identify the specific amino acid residues that are most critical for ligand binding, often highlighting those located on the protein surface. mdpi.com

Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymatic systems) and Kinetic Characterization

A significant area of research for this compound derivatives has been their potential as enzyme inhibitors, particularly targeting kinases and other crucial enzymes.

Kinase Inhibition: Many quinoline derivatives have been investigated for their ability to inhibit protein kinases, which play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. arabjchem.org The this compound scaffold can serve as a template for designing potent and selective kinase inhibitors.

α-Glucosidase Inhibition: Derivatives of quinoline have also been explored as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Inhibition of this enzyme can help manage blood glucose levels. Studies have identified quinoline-based compounds with significant α-glucosidase inhibitory activity, with some exhibiting IC50 values in the micromolar range. nih.gov Kinetic studies of potent inhibitors have revealed non-competitive inhibition mechanisms, indicating that these compounds bind to a site on the enzyme different from the active site. nih.gov

Topoisomerase Inhibition: The quinoline ring is known to have the ability to intercalate with DNA and inhibit topoisomerases, enzymes that are essential for DNA replication and transcription. noveltyjournals.com This mechanism is a key contributor to the anticancer and antimicrobial properties of many quinoline derivatives. noveltyjournals.com

Mechanistic Studies on Perturbations of Cellular Processes (e.g., cell cycle, apoptosis pathways) in Research Models

The antiproliferative activity of this compound derivatives is often a result of their ability to interfere with fundamental cellular processes, such as the cell cycle and apoptosis (programmed cell death).

In vitro studies using various cancer cell lines have demonstrated that these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating. chemrj.org Furthermore, many derivatives have been shown to trigger apoptosis. nih.gov Morphological changes in cells treated with these compounds, such as cell shrinkage and membrane blebbing, are indicative of apoptosis. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the elimination of cancer cells.

Development of Chemical Probes for Elucidating Biological Pathways and Target Validation

The development of chemical probes is a critical step in validating biological targets and understanding their roles in disease pathways. nih.gov A chemical probe is a small molecule that can selectively interact with a specific protein target, allowing researchers to study its function in a cellular context. nih.gov

While specific examples of this compound itself being developed as a chemical probe are not extensively documented, the quinoline scaffold is a common feature in many such tools. nih.gov For instance, derivatives can be labeled with fluorescent tags to visualize their localization within cells using techniques like confocal microscopy. This can provide valuable information about their cellular uptake and distribution. The structure-activity relationship (SAR) studies conducted on these derivatives are essential for developing probes with high potency and selectivity for their intended target. nih.gov

Evaluation of Broad-Spectrum Biological Activity in Model Systems (e.g., antimicrobial, antiproliferative in cell lines)

Derivatives of this compound have demonstrated a wide range of biological activities in various in vitro model systems.

Antiproliferative Activity: A significant body of research has focused on the anticancer potential of these compounds. amazonaws.comnih.govresearchgate.net Numerous studies have reported the cytotoxic activity of quinoline-azetidinone hybrids against various human cancer cell lines, including liver (Hep G2, Hep 3B), breast (MCF-7), and cervical (HeLa) cancer cells. amazonaws.comnih.govresearchgate.net The potency of these compounds is often expressed as the half-maximal inhibitory concentration (IC50), with some derivatives showing activity in the nanomolar to micromolar range. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Selected Quinoline-Azetidinone Derivatives

Compound Cell Line IC50 (µM)
6f Hep G2 0.04 ± 0.01 nih.gov
6j Hep 3B 0.66 ± 0.01 nih.gov
6d HepG-2 6.02 - 13.87 researchgate.net
6o HCT-116 6.02 - 13.87 researchgate.net
6m MCF-7 19.87 researchgate.net

| 7 | HeLa | 18.8 researchgate.net |

Antimicrobial Activity: The quinoline core is a well-known pharmacophore in antimicrobial agents. amazonaws.comresearchgate.netsciensage.infoderpharmachemica.com Derivatives of this compound have been screened for their activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netsciensage.info Studies have reported significant antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli. Some compounds have also shown promising antifungal activity against species such as Candida albicans and Aspergillus niger. researchgate.netsciensage.info The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency, with lower values indicating greater effectiveness.

Computational Chemistry and Molecular Modeling Studies of 4 Azetidin 3 Yloxy Quinoline

Advanced Molecular Docking and Scoring Function Validation for Target Prediction

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target. For derivatives of the quinoline (B57606) and azetidinone scaffolds, this method has been extensively used to identify potential biological targets and elucidate binding mechanisms. researchgate.net In studies on related quinoline derivatives, molecular docking has successfully predicted high binding affinities for various enzymes and receptors, including those involved in cancer and infectious diseases. researchgate.netnih.gov

For instance, docking studies on quinoline-based compounds against targets like HIV reverse transcriptase have revealed significant binding interactions. nih.gov Similarly, azetidinone-linked quinoline derivatives have been docked against microbial enzymes such as β-Ketoacyl-acyl carrier protein synthase III (FabH) to rationalize their antimicrobial activity. researchgate.net In a typical study, a compound like 4-(Azetidin-3-yloxy)quinoline would be docked into the active site of a known protein target. The resulting docking score, expressed in kcal/mol, indicates the predicted binding affinity. For example, docking scores for potent quinoline inhibitors have been reported in the range of -8.0 to -10.0 kcal/mol, suggesting strong and stable binding. researchgate.netnih.gov

The validation of these predictions often involves comparing the binding poses of different derivatives and correlating the docking scores with experimentally determined biological activity. The interactions with key amino acid residues in the binding pocket, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the structural basis of activity. researchgate.net

Table 1: Representative Molecular Docking Data for Quinoline Derivatives Against Various Targets

Compound ClassProtein TargetRepresentative Docking Score (kcal/mol)Key Interacting Residues
Quinoline-Azetidinone Hybridsβ-Ketoacyl-acyl carrier protein synthase III (FabH)-7.5 to -9.0TYR, PHE, ASN
Quinoline-based NNRTIsHIV Reverse Transcriptase-8.5 to -10.7LYS, TYR, VAL
Pyrazolo-Quinoline DerivativesApoptotic Proteins-9.0 to -9.7SER, PHE, ARG, ASP

Note: This table is illustrative and compiled from data on various quinoline derivatives to represent the expected outcomes for this compound.

Quantum Chemical Calculations for Electronic Structure Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. physchemres.orgaspbs.com For quinoline derivatives, DFT studies are used to calculate fundamental parameters that govern their chemical behavior. tsijournals.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. physchemres.org The distribution of these frontier orbitals also reveals the likely sites for electrophilic and nucleophilic attacks.

For a molecule like this compound, DFT calculations would provide values for its dipole moment, which influences solubility and binding interactions, and the distribution of electrostatic potential, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding its interaction with biological receptors and for predicting its metabolic fate. physchemres.orgtsijournals.com

Table 2: Predicted Quantum Chemical Properties for Quinoline Scaffolds

PropertyDescriptionTypical Predicted Value Range
E_HOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.5 eV
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies4.0 to 5.5 eV
Dipole Moment (μ) Measure of molecular polarity2.0 to 4.0 Debye

Note: Values are representative for quinoline-based structures as found in the literature and serve as an estimation for this compound. physchemres.org

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Complex Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. mdpi.com MD simulations are performed on the most promising docked poses of compounds like this compound within their target's binding site.

These simulations, often run for nanoseconds or even microseconds, track the movements of every atom in the system. researchgate.netmdpi.com The results are analyzed to assess the stability of the protein-ligand complex, typically by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site. dergipark.org.tr

Furthermore, MD simulations can elucidate the specific hydrogen bonds and other interactions that persist throughout the simulation, providing a more accurate picture of the key binding determinants. dergipark.org.tr This detailed understanding of the dynamic behavior of the complex is essential for optimizing the lead compound to improve its affinity and specificity.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design strategy used when the 3D structure of the biological target is unknown or when analyzing a series of active compounds. nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity.

For a class of compounds including this compound, a pharmacophore model can be generated based on a set of known active molecules. nih.gov For example, a model developed from antioxidant quinoline derivatives identified one aromatic ring and three hydrogen bond acceptors as key features. nih.gov This model can then be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for similar activity. The quinoline ring in this compound would likely serve as a key aromatic or hydrophobic feature, while the nitrogen atoms and the ether oxygen could act as hydrogen bond acceptors.

Table 3: Common Pharmacophoric Features in Quinoline-Based Models

Pharmacophoric FeaturePotential Corresponding Moiety in this compound
Aromatic Ring (AR) Quinoline ring system
Hydrogen Bond Acceptor (HBA) Quinoline nitrogen, Azetidine (B1206935) nitrogen, Ether oxygen
Hydrogen Bond Donor (HBD) Potential for N-H in a protonated azetidine ring
Hydrophobic (HY) Quinoline bicyclic core

In Silico Prediction of Molecular Properties for Compound Optimization (e.g., ADME/Tox for research guidance)

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. researchgate.net In silico tools are widely used to predict these properties early in the drug discovery process, helping to prioritize compounds with favorable drug-like characteristics.

For this compound, a standard ADME analysis would involve calculating properties based on its structure. A key assessment is the "Rule of Five," which predicts oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Studies on similar quinoline derivatives often show compliance with these rules, suggesting good potential for oral absorption. researchgate.netsemanticscholar.org

Other predicted properties include aqueous solubility (logS), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 enzymes (which are crucial for metabolism), and potential toxicity risks like hepatotoxicity. researchgate.netsemanticscholar.org These predictions guide chemists in modifying the structure to enhance its ADME/Tox profile without compromising its biological activity.

Table 4: Predicted Physicochemical and ADME Properties for this compound Isomers

PropertyPredicted Value (for C12H12N2O)Significance
Molecular Weight ~200.24 g/mol Complies with Rule of Five (< 500)
XlogP ~1.8Optimal lipophilicity for permeability (Rule of Five < 5)
Hydrogen Bond Donors 1 (from azetidine N-H)Complies with Rule of Five (< 5)
Hydrogen Bond Acceptors 3 (2 N atoms, 1 O atom)Complies with Rule of Five (< 10)
Polar Surface Area (TPSA) ~40-50 ŲInfluences membrane permeability
BBB Permeation Predicted as low/borderlineMay limit use for CNS targets
Hepatotoxicity Prediction dependent on specific modelA key toxicity flag to monitor

Note: Data is compiled and estimated based on publicly available data for isomers like 7-(azetidin-3-yloxy)quinoline and general predictions for this chemical formula. uni.lu

Applications of 4 Azetidin 3 Yloxy Quinoline in Pre Clinical Chemical Biology Research

Role as a Privileged Scaffold for the Construction of Diverse Compound Libraries

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets through judicious modification of its peripheral functional groups. nih.govd-nb.info The quinoline (B57606) ring system is widely recognized as such a privileged scaffold in medicinal chemistry and drug discovery, owing to its frequent appearance in natural products with significant biological activities and its synthetic versatility. nih.govresearchgate.net This allows for the generation of a vast number of structurally diverse derivatives. nih.gov

The azetidine (B1206935) moiety, a four-membered nitrogen-containing heterocycle, has also gained considerable popularity in drug discovery. chemrxiv.org It offers a favorable balance of stability and rigidity, which can efficiently modulate the pharmacological properties of a molecule. ambeed.com The incorporation of azetidine rings is an attractive design option due to their small, polar nature, which can significantly impact the physicochemical properties of drug molecules. chemrxiv.orgacs.org

The combination of these two moieties in 4-(azetidin-3-yloxy)quinoline results in a hybrid scaffold that leverages the beneficial attributes of both. This makes it an excellent starting point for the construction of diverse compound libraries aimed at exploring new chemical space and identifying novel biological activities. The ability to readily functionalize both the quinoline and azetidine rings allows for the creation of libraries with a high degree of structural and functional diversity, increasing the probability of identifying hits against a wide range of biological targets. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Lead Optimization Research

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization. These techniques involve replacing a central molecular core or specific functional groups with others that possess similar biological activities but may offer improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govresearchgate.net

The this compound scaffold is frequently utilized in such strategies. For instance, the quinoline core itself is often a subject of bioisosteric replacement. acs.org In efforts to develop novel c-Met inhibitors, the quinoline ring of a lead compound was replaced with a pyridine (B92270), and an azetidin-3-ol (B1332694) moiety was introduced to improve druggability while preserving key interactions with the target enzyme. nih.gov This demonstrates the utility of the azetidine portion as a bioisosteric replacement for other groups to enhance molecular properties.

Bioisosteric replacement can also be applied to the azetidine ring. For example, 3-hydroxymethyl-azetidine has been shown to be an effective bioisostere of pyrrolidin-3-ol in the development of polymerase Theta inhibitors. nih.gov This highlights the interchangeability of small, saturated heterocycles in modulating biological activity. The concept of replacing a central scaffold, or "scaffold hopping," allows medicinal chemists to move into novel chemical spaces while retaining the desired biological activity, and the this compound framework provides a versatile platform for such explorations. chemrxiv.orgresearchgate.net

Utility in Fragment-Based Drug Discovery (FBDD) Campaigns for Hit Identification

Fragment-Based Drug Discovery (FBDD) has become a powerful approach for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. nih.govopenaccessjournals.com These initial fragment hits are then grown or linked together to create more potent, drug-like molecules. openaccessjournals.com

The this compound structure is well-suited for FBDD campaigns. Both the quinoline and azetidine moieties can be considered valuable fragments. Quinoline scaffolds have been successfully used in FBDD to identify inhibitors for various targets. nih.gov For example, a fragment screening campaign identified a novel 4-(3H-pyrazol-4-yl)quinoline scaffold as a binder to transthyretin, which was subsequently optimized into more potent molecules. biorxiv.org

The this compound compound itself, or fragments derived from it, can be included in fragment libraries. The relatively low molecular weight and complexity of such fragments increase the efficiency of exploring the chemical space of a target's binding site. nih.gov The identification of a hit containing the this compound core would provide a solid starting point for optimization, with clear vectors for chemical elaboration on both the quinoline and azetidine rings.

Design and Synthesis of Tool Compounds for Target Validation and Mechanistic Elucidation

Tool compounds are essential for preclinical research to validate the role of a specific biological target in a disease process and to elucidate the mechanism of action of potential drug candidates. The synthetic tractability of the this compound scaffold makes it a valuable platform for the design and synthesis of such chemical probes. nih.gov

Numerous studies have reported the synthesis of quinoline derivatives bearing an azetidinone (a derivative of azetidine) or other modified azetidine rings, which have been evaluated for a range of biological activities, including anticancer and anti-inflammatory effects. amazonaws.comresearchgate.netnih.gov For example, a series of quinoline-azetidinone hybrids were designed and synthesized, with some compounds showing potent antiproliferative activity against human cancer cell lines. nih.gov Another study described the synthesis of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives with reported anti-inflammatory activity. amazonaws.com

These synthesized compounds, while not necessarily drugs themselves, serve as critical tool compounds. They allow researchers to probe the function of their respective targets in a cellular or in vivo context, helping to establish a link between target inhibition and a phenotypic outcome. The ability to systematically modify the this compound scaffold allows for the generation of structure-activity relationships (SAR), which are crucial for understanding how these molecules interact with their targets. nih.gov

Exploration of this compound in Combinatorial Chemistry and High-Throughput Screening Libraries

Combinatorial chemistry and high-throughput screening (HTS) are cornerstones of modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of compounds to identify novel hits. nih.govbenthamscience.com The this compound scaffold is an ideal candidate for inclusion in such libraries due to its privileged nature and synthetic accessibility.

The construction of combinatorial libraries often relies on robust chemical reactions that allow for the introduction of diverse building blocks onto a common scaffold. nih.gov The quinoline and azetidine components of this compound offer multiple points for diversification. For example, the azetidine nitrogen can be readily functionalized, and various substituents can be introduced onto the quinoline ring system. This allows for the creation of large and diverse libraries of compounds based on this central theme. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Azetidin 3 Yloxy Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 4-(Azetidin-3-yloxy)quinoline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the connectivity of the azetidine (B1206935) and quinoline (B57606) ring systems through the ether linkage.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the chemical environment, multiplicity, and integration of all protons in the molecule. The quinoline ring protons are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm), while the protons of the azetidine ring will be found in the aliphatic region. The methine proton on the azetidine ring attached to the oxygen (C-O-H ) would likely appear as a multiplet in the δ 4.5-5.5 ppm range. The methylene (B1212753) protons of the azetidine ring would be expected at higher field strengths.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for unambiguously assigning the structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, which is invaluable for tracing the connectivity of protons on the quinoline and azetidine rings separately.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.nethmdb.ca This is essential for distinguishing between the various CH groups in the quinoline and azetidine moieties.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-3 bonds) between protons and carbons. google.comlibretexts.org This is the key experiment to confirm the connection between the two ring systems by observing a correlation between the azetidine C-O-H proton and the quinoline carbon at the 4-position (C4).

The following table summarizes the expected NMR data based on general principles and data from analogous structures.

Technique Expected Observations for this compound
¹H NMR Aromatic protons (quinoline): δ 7.0-9.0 ppm. Azetidine methine proton (-O-CH-): Multiplet, δ 4.5-5.5 ppm. Azetidine methylene protons (-CH₂-): Multiplets, upfield region.
¹³C NMR Aromatic carbons (quinoline): δ 100-160 ppm. Azetidine methine carbon (-O-C-): δ 60-70 ppm. Azetidine methylene carbons (-C-): Upfield region.
COSY Correlations between adjacent protons on the quinoline ring. Correlations between protons within the azetidine ring.
HSQC Correlations between each proton and its directly attached carbon.
HMBC Key correlation between the azetidine methine proton and C4 of the quinoline ring, confirming the ether linkage.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, which has a molecular formula of C₁₂H₁₂N₂O, the expected monoisotopic mass is 200.09496 Da.

HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecular ion [M+H]⁺ at m/z 201.1022. The high accuracy of the mass measurement (typically to within 5 ppm) allows for the confident confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Furthermore, fragmentation analysis (MS/MS) can provide structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. Expected fragmentation pathways for this compound would include the cleavage of the ether bond, leading to fragments corresponding to the quinoline and azetidine moieties, further corroborating the proposed structure.

Parameter Value
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Monoisotopic Mass 200.09496 Da
Expected [M+H]⁺ (HRMS) 201.1022 m/z

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key structural components.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Aromatic C-H3000-3100Stretch
Aliphatic C-H (azetidine)2850-3000Stretch
C=N, C=C (quinoline)1500-1650Stretch
C-O-C (ether linkage)1050-1250Asymmetric Stretch
N-H (secondary amine, azetidine)3300-3500Stretch (if present)

The presence of strong bands in the aromatic region and the characteristic ether band would be key identifiers. Data from related quinoline-azetidinone compounds show C=O stretching around 1690 cm⁻¹ and C=N stretching near 1620 cm⁻¹, which provides a reference for the quinoline ring vibrations. sphinxsai.comajrconline.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The quinoline ring system is a strong chromophore. The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands characteristic of π → π* transitions within the quinoline aromatic system. mdpi.com The position and intensity of these bands are sensitive to the substitution on the ring. The ether linkage at the 4-position will influence the electronic structure and thus the λ(max) values compared to unsubstituted quinoline. mdpi.com

X-Ray Crystallography for Definitive Solid-State Structure Determination and Conformation Analysis

X-ray crystallography provides the most definitive structural evidence for a compound by determining the precise arrangement of atoms in the solid state. This technique would be used to obtain a single crystal structure of this compound.

The resulting crystal structure would confirm:

The absolute connectivity of all atoms.

The bond lengths, bond angles, and torsion angles of the molecule.

The planarity of the quinoline ring system.

The conformation of the four-membered azetidine ring, which is typically puckered.

The intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the crystal packing.

While a crystal structure for the specific title compound is not publicly available, researchers have successfully used this technique on novel quinoline derivatives to confirm their structures. uncw.edu Obtaining suitable crystals of this compound would be a critical step for this analysis.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Analytical/Preparative Separations

Chromatographic methods are indispensable for both assessing the purity of a synthesized compound and for its purification.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile organic compounds like this compound. A validated HPLC method, typically using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) and a UV detector, would be developed. nih.gov The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A typical purity level for a research chemical is >95-98%. This technique can also be scaled up for preparative purification to isolate the compound from reaction byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used if the compound is sufficiently volatile and thermally stable. It separates compounds based on their boiling points and provides mass spectral data for each separated component, allowing for the identification of impurities. Given the molecular weight and polar nature of this compound, HPLC is generally the more suitable technique for purity analysis.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₁₂H₁₂N₂O) to validate the empirical formula. This method serves as a crucial check on the purity and identity of the synthesized compound. researchgate.net

Theoretical vs. Experimental Values for C₁₂H₁₂N₂O

Element Theoretical % Experimental % (Expected)
Carbon (C)71.9871.98 ± 0.4
Hydrogen (H)6.046.04 ± 0.4
Nitrogen (N)13.9913.99 ± 0.4
Oxygen (O)7.99N/A (often calculated by difference)

A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed molecular formula and the purity of the sample.

Future Directions and Emerging Research Avenues for 4 Azetidin 3 Yloxy Quinoline

The 4-(azetidin-3-yloxy)quinoline scaffold represents a promising chemotype in modern medicinal chemistry. Its fusion of the versatile quinoline (B57606) ring system with the three-dimensional character of the azetidine (B1206935) moiety offers a unique structural foundation for interacting with a variety of biological targets. As research progresses, several key areas are emerging that will likely dominate the future exploration of this compound class, leveraging cutting-edge technologies and innovative chemical strategies to unlock its full therapeutic potential.

Q & A

Basic: What are the established synthetic pathways for 4-(Azetidin-3-yloxy)quinoline derivatives?

The synthesis involves multi-step reactions starting with formylation of quinoline precursors using the Vilsmeier-Haack reagent (DMF/POCl₃) to introduce a formyl group at position 3. Subsequent condensation with azetidine derivatives forms the target compound. For example, Gupta et al. (2016) synthesized azetidin-2-one derivatives via Schiff base intermediates between tetrazoloquinoline carbaldehydes and substituted amines, followed by cyclization with chloroacetyl chloride . Key steps require precise control of reaction time (6–8 hours) and temperature (60–80°C), with yields ranging from 65–78% after purification by column chromatography.

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) and X-ray crystallography are essential. Crystallographic refinement using SHELXL (part of the SHELX suite) enables precise determination of molecular geometry and hydrogen-bonding patterns . For visualization, ORTEP-3 software facilitates analysis of thermal ellipsoids and molecular packing, critical for confirming the azetidine-oxygen linkage . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound analogs?

Optimization involves screening catalysts, solvents, and temperature gradients. Studies show that using triethylamine in dichloromethane at 0°C to room temperature enhances Schiff base formation (yield increase from 60% to 82%) . Microwave-assisted synthesis reduces cyclization time from 8 hours to 30 minutes, as demonstrated in pyrazoloquinoline derivatives . Kinetic monitoring via HPLC identifies side reactions, enabling stoichiometric adjustments (e.g., 1.2:1 amine:aldehyde ratio) to suppress byproducts.

Advanced: What strategies resolve discrepancies in reported biological activities of this compound derivatives?

Contradictory bioactivity data (e.g., varying IC₅₀ values) require standardized assays and structural verification. Chang et al. (2019) re-tested compounds against seven tumor lines under uniform conditions (72-hour MTT assay, 5% CO₂), confirming N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine exhibits IC₅₀ <3 µM . Molecular docking (Autodock Vina) identified azetidine ring puckering as a cause of binding pose variations, explaining potency differences against PDE10A vs. COX-2 .

Advanced: How does the azetidine-oxy substituent influence the structure-activity relationship (SAR) in quinoline-based therapeutics?

The substituent enhances membrane permeability via:

Rigidity : The strained azetidine ring improves fit into hydrophobic enzyme pockets.

Hydrogen bonding : The oxygen atom interacts with catalytic residues (e.g., in PDE10A).
SAR studies show replacing azetidine with pyrrolidine reduces antitumor activity 10-fold (HCT-116 IC₅₀: 2.56 µM vs. 25.6 µM), while N-methylation boosts metabolic stability (t₁/₂ increase from 1.2 to 4.7 hours) . QSAR models correlate electron-withdrawing azetidine substituents with improved IC₅₀ (R²=0.89) .

Advanced: What computational and experimental approaches validate the metabolic pathways of this compound in preclinical models?

  • Experimental : LC-MS/MS and ¹⁴C radiolabeling track hepatic oxidation (via CYP3A4) and O-demethylation. [¹¹C]MP-10 PET imaging in rodents showed rapid blood-brain barrier penetration (SUVₘₐₓ=2.1 at 15 min), with intact azetidine-oxygen linkage confirmed .
  • Computational : Density Functional Theory (DFT; B3LYP/6-31G*) predicts activation energies for ring-opening (ΔG‡=18.3 kcal/mol), guiding deuterated analog design to slow metabolism .

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